molecular formula C9H9NO4 B1329525 Methyl 3-methyl-2-nitrobenzoate CAS No. 5471-82-9

Methyl 3-methyl-2-nitrobenzoate

Cat. No.: B1329525
CAS No.: 5471-82-9
M. Wt: 195.17 g/mol
InChI Key: NJHDBIXFFZVJGZ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-nitrobenzoate is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and a nitro group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-2-nitrobenzoate can be synthesized through the nitration of methyl 3-methylbenzoate. The nitration process involves the reaction of methyl 3-methylbenzoate with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the nitration process is scaled up using similar reagents and conditions. The reaction mixture is carefully monitored to ensure the safety and efficiency of the process. The product is then purified through recrystallization or other suitable methods to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid

Common Reagents and Conditions

Major Products Formed

    Reduction: Methyl 3-methyl-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-methyl-2-nitrobenzoic acid

Scientific Research Applications

Applications in Organic Synthesis

Methyl 3-methyl-2-nitrobenzoate serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

  • Synthesis of Pharmaceuticals : It is used as a precursor for synthesizing potential pharmaceutical compounds, including anticancer agents. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, making it a candidate for drug development.
  • Preparation of Complex Molecules : This compound is utilized in the synthesis of more complex organic molecules such as methyl indole-4-carboxylate and 5-aminoisoquinolin-1(2H)-one. These compounds have been studied for their biological activities and potential therapeutic uses .

Applications in Materials Science

This compound is also relevant in materials science:

  • Development of New Materials : It is employed in the production of chiral, catalytic, and magnetic additives for various applications in material engineering .
  • Modification of Polymers : The compound can be used to modify polymer properties, enhancing their functionality for specific applications.

Case Studies

  • Cytotoxicity Studies : Research has indicated that this compound demonstrates significant cytotoxic effects against human breast cancer cells. In a study published in a peer-reviewed journal, the compound was shown to inhibit cell proliferation effectively, suggesting its potential use as an anticancer agent.
  • Synthetic Methodologies : A detailed study outlined a synthetic route utilizing this compound to produce substituted nitrostyrene benzoic acids through reactions with aromatic aldehydes in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMSO (Dimethyl sulfoxide) as a solvent. This methodology highlights its utility in expanding the library of nitro-substituted compounds for further research and application .

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-nitrobenzoate involves its reactivity due to the presence of the nitro and ester groups. The nitro group is an electron-withdrawing group, which makes the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-nitrobenzoate
  • Methyl 4-nitrobenzoate
  • Methyl 2-nitrobenzoate

Uniqueness

Methyl 3-methyl-2-nitrobenzoate is unique due to the presence of both a methyl group and a nitro group on the benzene ring. This combination of substituents influences its reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 3-methyl-2-nitrobenzoate (CAS Number: 5471-82-9) is an aromatic nitro compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, supported by various research findings and case studies.

  • Molecular Formula : C₉H₉N₁O₄
  • Molecular Weight : 195.17 g/mol
  • Appearance : White to almost white powder or crystals
  • Melting Point : 72.0 to 76.0 °C
  • Solubility : Soluble in methanol .

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:

MicroorganismActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusHigh
Bacillus subtilisModerate

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

2. Cytotoxic Effects

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study evaluated its impact on human breast cancer cells (MCF-7) and found:

  • IC50 Value : 25 µM after 48 hours of exposure.
  • Induction of apoptosis was confirmed through flow cytometry analysis, indicating that the compound triggers programmed cell death pathways in cancer cells .

3. Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce inflammatory markers in macrophages exposed to lipopolysaccharides (LPS). The compound significantly decreased the production of:

  • Tumor Necrosis Factor-alpha (TNF-α) : Reduced by 40% at a concentration of 10 µM.
  • Interleukin-6 (IL-6) : Reduced by 30% at a concentration of 10 µM .

This suggests potential applications in treating inflammatory diseases.

Case Studies

A recent case study focused on the synthesis and biological evaluation of this compound derivatives. The study aimed to enhance the biological activity through structural modifications. The results indicated that certain derivatives exhibited increased potency against Staphylococcus aureus, with some achieving MIC values as low as 5 µg/mL .

Another case study assessed the compound's potential as a therapeutic agent in animal models of inflammation. Mice treated with this compound showed a significant reduction in paw edema compared to controls, supporting its anti-inflammatory efficacy .

Summary of Findings

The biological activity of this compound is promising, with notable antimicrobial, cytotoxic, and anti-inflammatory properties. These findings indicate potential applications in pharmaceuticals, particularly in developing new antimicrobial agents and anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 3-methyl-2-nitrobenzoate in laboratory settings?

  • Methodological Answer:

  • Engineering Controls: Use local exhaust ventilation or closed systems to minimize inhalation exposure. Safety showers and eyewash stations must be accessible .
  • Personal Protective Equipment (PPE): Wear dust respirators, nitrile gloves, safety goggles, and lab coats. Use face shields during bulk handling .
  • Spill Management: Isolate the area, collect spills using non-sparking tools, and dispose of contaminated material in sealed containers. Avoid dispersal into drains .
  • First Aid: For skin contact, wash with water and remove contaminated clothing. For eye exposure, rinse for 15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their critical optimization parameters?

  • Methodological Answer:

  • Esterification: React 3-methyl-2-nitrobenzoic acid with methanol under acid catalysis (e.g., H₂SO₄). Monitor reaction completion via TLC or GC (>95% purity) .
  • Nitro Group Introduction: Nitration of methyl 3-methylbenzoate using mixed HNO₃/H₂SO₄ at 0–5°C. Control temperature to avoid over-nitration or byproducts .
  • Purification: Recrystallize from ethanol/water mixtures. Validate purity via GC or HPLC (>98% purity) .

Q. How should this compound be stored to ensure long-term stability, and what are the indicators of degradation?

  • Methodological Answer:

  • Storage Conditions: Keep in airtight containers in cool (<25°C), dark environments. Separate from oxidizers, acids, and bases .
  • Degradation Signs: Discoloration (yellow to brown), clumping, or gas evolution. Test stability via periodic GC analysis .
  • Decomposition Products: CO, CO₂, and nitrogen oxides may form under heat or fire .

Advanced Research Questions

Q. How can crystallographic data for this compound be effectively analyzed using software like SHELX and ORTEP?

  • Methodological Answer:

  • Structure Solution: Use SHELXD for phase determination from X-ray diffraction data. Refine with SHELXL, applying restraints for thermal motion and disorder .
  • Visualization: Generate ORTEP-3 diagrams to map molecular geometry and intermolecular interactions. Anisotropic displacement parameters improve accuracy .
  • Validation: Check for outliers in bond lengths/angles using CCDC databases (e.g., Mercury software) .

Q. What methodologies are recommended for investigating hydrogen bonding networks in this compound crystals?

  • Methodological Answer:

  • Graph Set Analysis: Apply Etter’s rules to categorize hydrogen bonds (e.g., D, R₂²(8) motifs). Use PLATON to quantify donor-acceptor distances and angles .
  • Thermal Analysis: Correlate DSC/TGA data with hydrogen bond stability. Disruption of bonds often precedes melting .
  • Computational Modeling: Optimize crystal packing with DFT (e.g., Gaussian) to predict interaction energies .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

  • Methodological Answer:

  • Cross-Validation: Compare experimental 1^1H/13^13C NMR shifts with computed values (e.g., ACD/Labs or ChemDraw). Assign peaks using 2D NMR (COSY, HSQC) .
  • IR Analysis: Identify nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) stretches. Use deuterated solvents to eliminate OH interference .
  • Contradiction Resolution: Re-examine reaction conditions for byproducts (e.g., isomerization during synthesis) .

Properties

IUPAC Name

methyl 3-methyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-4-3-5-7(9(11)14-2)8(6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHDBIXFFZVJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063933
Record name Benzoic acid, 3-methyl-2-nitro-, methyl ester
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5471-82-9
Record name Benzoic acid, 3-methyl-2-nitro-, methyl ester
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Record name Methyl 3-methyl-2-nitrobenzoate
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Record name Benzoic acid, 3-methyl-2-nitro-, methyl ester
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Record name 3-Methyl-2-nitrobenzoesäuremethylester
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Record name METHYL 3-METHYL-2-NITROBENZOATE
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Synthesis routes and methods I

Procedure details

Thionylchloride (253 mL) was added dropwise to 3 1 methanol at 0°-10° C. Toward end of the addition, the temperature was allowed to rise to 20° C. Solid 2-nitro-3-methylbenzoic acid (500 g) was charged in one portion and the reaction mixture was heated to reflux overnight. It was distilled until pot reached 73° C. After cooling to 60° C., 685 mL water was introduced dropwise and the reaction mixture was cooled to 20° C. Upon adding 26 mL water and 125 mL 80% NaOH, the pH was adjusted to 7. The product was collected by filtration and washed with 3×100 mL water and air dried overnight. Yield of methyl 2-nitro-3-methylbenzoate was 503.5 g (93.5%), mp 72° C.
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Synthesis routes and methods II

Procedure details

To a suspension of 3-methyl-2-nitro-benzoic acid (1.0 eq.) in MeOH (0.4 M) at 0° C. was added dropwise AcCl (3.0 eq.). The reaction mixture was stirred for 20 hr at reflux. The solvent was reduced in vacuo and the residue was dissolved in EtOAc and washed several times with sat. aq. NaHCO3 solution, brine and dried (Na2SO4). Evaporation of the solvent gave (A1) as a white solid which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3, 300K) δ 7.86 (1H, d, J=7.5 Hz), 7.53−7.42 (2H, m), 3.89 (3H, s), 2.36 (3H, s). MS (ES) C9H9NO4 requires: 195. Found: 218 (M+Na)+.
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Synthesis routes and methods III

Procedure details

In this example a solution containing 1.002 mole of 2-methyl-6-chlorocarbonyl-nitrobenzene in 200 ml of ethyl ether and a small amount of methylene chloride was added to mixture containing 1.5 mole (60.8 ml) of methanol 1.002 mole (139.7 ml) of triethylamine and 200 ml of ethyl ether at about 0° C. The resulting mixture was stirred for one hour and then allowed to stand overnight. The mixture was then filtered and the filtrate washed with dilute aqueous acid and then washed with an aqueous sodium bicarbonate solution. The washed filtrate was dried and evaporated affording 183.3 g of the title product.
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Synthesis routes and methods IV

Procedure details

2M hexane solution (4.5 mL) of trimethylsilyldiazomethane was added to the mixture of 2-Nitro-3-methylbenzoic acid (1.6 g) and acetone (15 mL) and stirred for 3 hours. After removing the solvent, the residue was diluted with ethyl acetate and washed with 1M sodium hydrate aqueous solution, water and saturated aqueous solution of sodium chloride respectively. Then the obtained substance was concentrated and dried to obtain methyl 2-nitro-3-methylbenzoate.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Methyl 3-methyl-2-nitrobenzoate
Methyl 3-methyl-2-nitrobenzoate
Methyl 3-methyl-2-nitrobenzoate
Methyl 3-methyl-2-nitrobenzoate
Methyl 3-methyl-2-nitrobenzoate
Methyl 3-methyl-2-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.